molecular formula C16H15ClN2O2 B8336910 6-Chloro-3-ethyl-4-hydroxy-4-phenyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 25514-11-8

6-Chloro-3-ethyl-4-hydroxy-4-phenyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B8336910
CAS RN: 25514-11-8
M. Wt: 302.75 g/mol
InChI Key: BYLRNYNRGXIPPV-UHFFFAOYSA-N
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Patent
US04258187

Procedure details

A solution of 28.4 g (31.7 ml, 0.4 mole) of ethyl isocyanate and 46.3 g (0.2 mole) of 2-amino-5-chlorobenzophenone in 100 ml of methylene chloride was refluxed for 20 hr. The reaction mixture was cooled, and the solid portion was collected on a filter and washed with methylene chloride to give 50.72 g (84%) of 6-chloro-3-ethyl-3,4-dihydro-4-hydroxy-4-phenyl-2(1H)-quinazolinone as colorless crystals: mp 182°-184°; 13C nmr (DMSO-d6) δ 86.9 ppm (for COH) and δ 151.0 ppm (for NHCO).
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]=[C:4]=[O:5])[CH3:2].[NH2:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>C(Cl)Cl>[Cl:21][C:18]1[CH:17]=[C:8]2[C:7](=[CH:20][CH:19]=1)[NH:6][C:4](=[O:5])[N:3]([CH2:1][CH3:2])[C:9]2([OH:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
31.7 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
46.3 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid portion was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(N(C(NC2=CC1)=O)CC)(C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 50.72 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.